molecular formula C9H10N2O B566568 N'-(3-acetylphenyl)methanimidamide CAS No. 109919-98-4

N'-(3-acetylphenyl)methanimidamide

Cat. No.: B566568
CAS No.: 109919-98-4
M. Wt: 162.192
InChI Key: QSVNEYRRNZWNNF-UHFFFAOYSA-N
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Description

N'-(3-acetylphenyl)methanimidamide is a methanimidamide derivative characterized by a central amidine group (N–C=N) attached to a 3-acetylphenyl substituent. Methanimidamides are often used as intermediates in organic synthesis, particularly for constructing heterocyclic compounds or bioactive molecules. The acetyl group at the phenyl ring’s 3-position likely influences electronic properties and reactivity, distinguishing it from other methanimidamides.

Properties

CAS No.

109919-98-4

Molecular Formula

C9H10N2O

Molecular Weight

162.192

IUPAC Name

N/'-(3-acetylphenyl)methanimidamide

InChI

InChI=1S/C9H10N2O/c1-7(12)8-3-2-4-9(5-8)11-6-10/h2-6H,1H3,(H2,10,11)

InChI Key

QSVNEYRRNZWNNF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N=CN

Synonyms

Methanimidamide, N-(3-acetylphenyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-acetylphenyl)methanimidamide typically involves the reaction of 3-acetylbenzonitrile with ammonia or an amine under specific conditions. The reaction can be carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the methanimidamide group.

Industrial Production Methods: On an industrial scale, the production of N’-(3-acetylphenyl)methanimidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography are common to obtain the pure compound.

Types of Reactions:

    Oxidation: N’-(3-acetylphenyl)methanimidamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where the acetyl or methanimidamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N’-(3-acetylphenyl)methanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-acetylphenyl)methanimidamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The methanimidamide group can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N'-(3-acetylphenyl)methanimidamide with key analogs based on substituents, applications, and regulatory status:

Compound Name Substituents Key Applications Regulatory/Toxicity Notes References
This compound 3-acetylphenyl Intermediate in chalcone synthesis Limited data; presumed low acute toxicity
Amitraz (N'-(2,4-dimethylphenyl)-N-methyl-N-[(2,4-dimethylphenyl)iminomethyl]methanimidamide) 2,4-dimethylphenyl, iminomethyl groups Acaricide, insecticide High toxicity to honey bees; restricted use during blooming periods
Chlordimeform (N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide) 4-chloro-2-methylphenyl Former insecticide (now banned) Carcinogenic; banned globally due to bladder cancer risks
N,N-Dimethyl-N'-(3-methylphenyl)methanimidamide 3-methylphenyl Agrochemical research Calculated properties (e.g., Tboil = 548.98 K)
N'-(2,5-dimethylphenyl)-N,N-dimethylmethanimidamide 2,5-dimethylphenyl Experimental compound InChIKey: NCOXJFRREGAWTK-UHFFFAOYSA-N

Key Findings

Substituent Effects on Bioactivity: Chlordimeform’s 4-chloro-2-methylphenyl group correlates with high carcinogenicity, leading to global bans . Amitraz’s 2,4-dimethylphenyl and iminomethyl groups enhance insecticidal activity but increase ecological risks . The 3-acetylphenyl group in the target compound may favor electronic modulation, making it suitable for pharmaceutical intermediates (e.g., kinase inhibitors) .

Physicochemical Properties :

  • N,N-Dimethyl-N'-(3-methylphenyl)methanimidamide has a calculated boiling point of 548.98 K and critical temperature (Tc) of 770.87 K . Similar calculations for this compound are unavailable, but the acetyl group may reduce volatility compared to methyl or chloro analogs.

Regulatory Status: Chlordimeform and its derivatives are prohibited in agriculture due to carcinogenicity . Amitraz remains in regulated use with strict guidelines to mitigate toxicity .

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